molecular formula C17H16N2O B12923826 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)- CAS No. 40040-65-1

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-

Cat. No.: B12923826
CAS No.: 40040-65-1
M. Wt: 264.32 g/mol
InChI Key: RYGSWLNQJYEQQO-UHFFFAOYSA-N
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Description

4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound features a benzyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-benzyl-3-oxobutanoate.

    Cyclization: The intermediate ethyl 4-benzyl-3-oxobutanoate undergoes cyclization with phenylhydrazine to form 4-benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, introducing various functional groups and modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Pyrazolone derivatives with oxidized functional groups.

    Reduction: Reduced pyrazolone compounds with altered carbonyl groups.

    Substitution: Functionalized pyrazolone derivatives with new substituents.

Scientific Research Applications

Biological Activities

3H-Pyrazol-3-one derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research:

  • Antidiabetic Activity : Research indicates that pyrazole derivatives can act as hypoglycemic agents. A study demonstrated that synthesized compounds showed significant reductions in fasting blood glucose levels in diabetic rat models, correlating molecular docking studies with their antidiabetic potential .
  • Antitumoral Activity : Certain derivatives have shown promising results against cancer cell lines. For instance, a series of pyrazole compounds were tested for their cytotoxic effects on colorectal carcinoma cells, revealing several compounds with superior radical scavenging activity and moderate cytotoxicity . The mechanism of action was linked to the induction of apoptotic pathways.
  • Antiviral Properties : Investigations into pyrazole derivatives have uncovered their potential against viral infections. A study identified a new class of compounds with significant antiviral activity against coronaviruses and other viral pathogens .
  • Anti-inflammatory Effects : Pyrazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The structure-activity relationship (SAR) studies have shown that variations in substituents on the phenyl rings significantly influence the biological properties of these compounds.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleBiological EffectReference
Antidiabetic3H-Pyrazol-3-oneReduced blood glucose levels
Antitumoral4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Cytotoxicity against RKO cells
AntiviralVarious pyrazole derivativesInhibition of viral replication
Anti-inflammatorySelected pyrazolesModulation of inflammatory pathwaysGeneral Findings

Case Studies

Several studies highlight the efficacy of 3H-Pyrazol-3-one derivatives:

  • Antidiabetic Study : In a controlled experiment involving alloxan-induced diabetic rats, various synthesized pyrazole compounds were administered. Results indicated a significant decrease in blood glucose levels compared to control groups, suggesting effective hypoglycemic properties .
  • Antitumor Mechanism Investigation : A specific derivative was shown to inhibit tubulin polymerization, a crucial mechanism for cancer cell proliferation. This finding underpins the potential use of pyrazole derivatives in cancer therapy .
  • TGF-β2 Induced Fibrosis Model : In vitro studies using lens epithelial cells revealed that certain pyrazole derivatives could reduce fibrosis associated with cataract surgery by downregulating TGF-β signaling pathways .

Toxicological Assessment

Toxicological studies have been conducted to evaluate the safety profile of 3H-Pyrazol-3-one derivatives. Results from animal studies indicated no significant toxicity at various dosages, supporting their potential for therapeutic use without severe adverse effects .

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a different substitution pattern.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl group, resulting in different chemical properties.

    4-Benzyl-1-phenyl-2-pyrazolin-5-one: Similar but without the methyl group at the 3-position.

Uniqueness

4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-, commonly known as Edaravone (CAS Number: 89-25-8), is a compound with significant biological activity. It belongs to the pyrazolone class of compounds and has been studied for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. This article reviews the biological activity of Edaravone, focusing on its pharmacological properties, mechanisms of action, and clinical studies.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • IUPAC Name : 5-methyl-2-phenyl-4H-pyrazol-3-one
  • Chemical Structure :
    Chemical Structure

Edaravone exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : Edaravone scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage in various pathological conditions.
  • Neuroprotective Effects : It protects neuronal cells from apoptosis and promotes cell survival through modulation of signaling pathways related to cell death and survival.
  • Anti-inflammatory Effects : Edaravone inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Biological Activity Overview

Activity Type Description References
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells; promotes survival
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against various bacterial strains
AnticancerShows potential in inhibiting cancer cell growth

Neuroprotection in Stroke Models

A study demonstrated that Edaravone significantly reduces infarct size and improves neurological outcomes in animal models of ischemic stroke. The mechanism involves the reduction of oxidative stress and inflammation in the brain tissue .

Antimicrobial Activity

Research evaluating the antimicrobial properties of Edaravone revealed effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited a concentration-dependent inhibition of bacterial growth .

Anticancer Properties

Recent investigations into the anticancer potential of Edaravone showed that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its antioxidant properties and modulation of apoptotic pathways .

Properties

CAS No.

40040-65-1

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-benzyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

RYGSWLNQJYEQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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